Methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate is a chemical compound with significant potential in scientific research. It is classified under the category of thienoimidazole derivatives, which are known for their diverse biological activities. The compound's structure includes a thieno[3,4-d]imidazole core, which is linked to a pentanoate moiety through a methyl ester functional group.
Methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate falls under the classification of organic compounds, specifically as a thienoimidazole derivative. These compounds are often studied for their pharmacological properties and potential therapeutic applications.
The synthesis of methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate typically involves multi-step organic reactions that may include cyclization, functional group transformations, and esterification processes.
The molecular structure of methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate can be represented as follows:
The compound features a thienoimidazole ring which contributes to its chemical reactivity and biological activity. The structure can be visualized using molecular modeling software or databases such as PubChem.
Methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate can participate in various chemical reactions typical for esters and heterocycles:
These reactions are often studied in the context of their potential biological activities, such as cytotoxicity against cancer cell lines or anti-inflammatory effects.
The mechanism of action for methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate is primarily linked to its interaction with biological targets within cells:
Studies have indicated that compounds with similar structures exhibit significant bioactivity, suggesting that methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate may also possess similar properties .
Methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate is expected to exhibit the following physical properties:
Chemical properties include:
Relevant data on these properties can be found in chemical databases and supplier information sheets .
Methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate has potential applications in various scientific fields:
Its diverse applications underscore its significance in ongoing research efforts aimed at discovering novel therapeutics and elucidating biochemical pathways.
Esterification represents the pivotal final step in synthesizing methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate, requiring precise catalytic control to preserve stereochemical integrity. Research demonstrates that N,N'-dicyclohexylcarbodiimide (DCC) catalyzed esterification in dimethylformamide (DMF) achieves 48% yield when coupling biotin derivatives with alcohol functionalities under argon protection [8]. Alternative protocols employ acid chlorides as activated intermediates for nucleophilic attack by methanol, though this route risks racemization at chiral centers. The catalytic efficiency significantly depends on protecting group strategy; unprotected imidazolidone nitrogens exhibit undesirable side reactions, reducing yield by 15-20% compared to N-trityl-protected intermediates [6]. Temperature optimization studies reveal maximal conversion (≥90%) at 0-5°C, with higher temperatures promoting diester formation via carboxylate activation at both ureido and pentanoic acid sites . Post-reaction, cold ether precipitation effectively isolates the ester while removing carbodiimide-derived urea byproducts.
Table 1: Catalytic Esterification Performance Metrics
Catalytic System | Temperature (°C) | Reaction Time (hr) | Yield (%) | Stereopurity (%) |
---|---|---|---|---|
DCC/DMF | 0-5 | 12 | 48 | >99 |
SOCl₂/MeOH | 25 | 2 | 65 | 92 |
EDCI/DMAP | -10 | 24 | 52 | >99 |
The bicyclic [3,4-d]imidazole core contains three chiral centers (3aS,4S,6aR) that demand stereocontrolled synthesis to maintain biological relevance. Key stereoselective transformations begin with fumaric acid, progressing through enzymatic desymmetrization to establish initial chirality . Bromination generates a meso-dibromide intermediate that undergoes stereospecific ring closure via benzylamine substitution and phosgene-mediated cyclization. Resolution of racemic intermediates employs L-(+)-monoephedrine, exploiting diastereomeric salt crystallization to achieve >98% ee for the (4S) configuration [4]. Molecular dynamics simulations confirm that solvent polarity critically influences the conformational stability of the fused bicyclic system during nucleophilic substitutions. Polar aprotic solvents (acetonitrile) stabilize the transition state for S_N2 reactions at C4, preserving stereochemistry, while protic solvents accelerate epimerization at C6a [4]. X-ray crystallography validates retention of absolute configuration (3aS,4S,6aR) in the final methyl ester, with the pentanoate chain adopting a gauche conformation relative to the thiolane ring.
Pentanoic acid chain elongation preceding esterification exhibits pronounced solvent dependence in reaction kinetics and byproduct formation. Kinetic studies comparing dioxane/water (1:1), THF, and DMF reveal optimal chain extension efficiency in dioxane/water at 80°C (k = 3.2 × 10⁻³ min⁻¹), where water facilitates imidazolidone ring hydrolysis while dioxane solubilizes intermediates [3]. Nucleophilic substitutions at C4 of the thienoimidazole scaffold proceed 40% faster in dipolar aprotic solvents due to enhanced carbocation stability at the reaction site. However, DMF promotes elimination side products (15-20%) versus <5% in ethereal solvents. Temperature-controlled studies demonstrate an Arrhenius activation energy (E_a) of 72 kJ/mol for the alkylation step, with the highest selectivity achieved below 50°C. Microwave-assisted synthesis reduces reaction times by 75% but decreases enantiomeric excess by 8-10% due to accelerated racemization. Post-reaction extraction protocols utilize ethyl acetate/water partitioning (3:1 v/v), achieving 95% recovery of the pentanoic acid precursor prior to esterification.
Table 2: Solvent Effects on Pentanoate Chain Elongation Kinetics
Solvent System | Temperature (°C) | Reaction Rate (min⁻¹) | Byproduct Formation (%) | Recovery Efficiency (%) |
---|---|---|---|---|
Dioxane/H₂O (1:1) | 80 | 3.2 × 10⁻³ | 8 | 92 |
DMF | 100 | 4.7 × 10⁻³ | 22 | 85 |
THF | 65 | 1.8 × 10⁻³ | 12 | 78 |
Toluene | 110 | 2.1 × 10⁻³ | 6 | 89 |
The pronounced hydrophobicity of methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate (logP = 1.8) complicates purification from synthetic mixtures containing polar byproducts and unreacted starting materials. Standard silica gel chromatography exhibits poor resolution (R_s < 1.0) due to tailing caused by hydrogen bonding between the ureido groups and stationary phase [6]. Reverse-phase HPLC (C18 column) with methanol/water (65:35) gradients achieves baseline separation but causes 20-30% product loss through irreversible adsorption. Crystallization screening identifies ethyl acetate/hexanes (1:3) as optimal, yielding 68% recovery of >99% pure crystals after triple recrystallization . Critical contamination profiles include:
Storage stability assessments reveal moisture sensitivity, requiring anhydrous conditions (<5% RH) at -20°C to prevent ester hydrolysis. Lyophilization from tert-butanol/water mixtures produces amorphous powder with superior dissolution properties but increases epimerization risk during processing [6].
Table 3: Purification Techniques for Methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate
Purification Method | Purity Achieved (%) | Recovery Yield (%) | Key Limitations |
---|---|---|---|
Silica Gel Chromatography | 85 | 45 | Tailing, low resolution |
Reverse-Phase HPLC | 99.5 | 70 | Irreversible adsorption losses |
Ethyl Acetate/Hexanes Crystallization | 99.2 | 68 | Multi-step recrystallization required |
Lyophilization | 98.7 | 82 | Epimerization risk, amorphous form |
CAS No.: 18326-62-0
CAS No.: 53938-08-2
CAS No.: 2570-24-3
CAS No.: 2016-48-0
CAS No.: 21416-85-3